5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is an organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenoxy group, and a carbohydrazide moiety. This compound is classified under the broader category of furan derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specific structural features of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide contribute to its potential as a pharmacologically active agent.
This compound belongs to the class of organic compounds known as furoic acid derivatives. Furoic acid derivatives are aromatic heterocyclic compounds that contain a furan ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The classification of this compound can be summarized as follows:
The synthesis of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide typically involves several key steps:
These synthetic routes allow for the controlled production of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide with specific desired properties.
The molecular structure of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide can be represented by its chemical formula . Key structural features include:
Molecular Data:
The structural representation can be visualized using software tools that depict molecular geometry and bonding.
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions typical for compounds containing furan and hydrazide functionalities:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore its reactivity in synthetic pathways.
The mechanism of action for 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Potential mechanisms include:
Research into these mechanisms is ongoing, focusing on elucidating how structural features influence biological activity.
The physical and chemical properties of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide are crucial for understanding its behavior in various environments:
Predicted Properties:
These properties inform researchers about how the compound might behave in biological systems or industrial applications.
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide has several promising applications in scientific research:
This compound represents a versatile framework for further exploration in both academic and industrial settings, highlighting its significance in contemporary research efforts.
Furan carbohydrazides represent a structurally diverse class of heterocyclic compounds with broad relevance in medicinal chemistry and materials science. These molecules combine the aromaticity and bioisosteric properties of the furan ring with the versatile reactivity of the carbohydrazide functional group (–CONHNH₂). The hydrazide moiety enables hydrogen bonding, metal coordination, and participation in condensation reactions, making it pivotal for designing pharmacologically active agents. Compounds within this class have demonstrated applications as enzyme inhibitors, antimicrobial agents, and intermediates for synthesizing heterocyclic scaffolds. The specific integration of methoxyphenoxymethyl substituents—as seen in 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide—further enhances structural complexity and potential for target-specific interactions, particularly in modulating protein-binding interfaces [2] [3].
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide (CAS: 364625-21-8) is characterized by a 262.26 g/mol molecular weight and the formula C₁₃H₁₄N₂O₄. Its structure comprises three key regions:
Despite its well-defined synthesis and structural characterization, significant knowledge gaps persist:
Table 1: Key Identifiers of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide
| Property | Value |
|---|---|
| CAS Registry Number | 364625-21-8 |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 5-((2-Methoxyphenoxy)methyl)furan-2-carbohydrazide |
| SMILES | O=C(NN)C1=CC=C(COC2=CC=CC=C2OC)O1 |
| Purity (Commercial) | ≥97% |
| Storage Conditions | Not specified |
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0